molecular formula C9H12Cl2N4O B1377829 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride CAS No. 1375472-12-0

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Cat. No. B1377829
M. Wt: 263.12 g/mol
InChI Key: FZLJASUUEXCKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 1375472-12-0 . It has a molecular weight of 263.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride” is 1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 263.13 .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds
One of the primary applications of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride in scientific research involves the synthesis of various heterocyclic compounds. Researchers have developed methods for synthesizing a range of heterocyclic structures, such as imidazoles, triazoles, and thiazolidinones, starting from acetamide derivatives. These synthesized compounds are characterized using spectroscopic methods like NMR and IR, highlighting the compound's utility in creating structurally diverse molecules for further pharmacological and chemical studies (Panchal & Patel, 2011).

Antimicrobial Activity of Synthesized Compounds
Another significant application is in the development of novel compounds with potential antimicrobial activity. By synthesizing and testing derivatives of acetamide, researchers have identified compounds displaying effective antimicrobial properties against various microorganisms. This research avenue is crucial for discovering new antimicrobial agents in the face of rising antibiotic resistance (Mistry, Desai, & Intwala, 2009).

Coordination Chemistry and Antioxidant Activity
The compound also finds applications in coordination chemistry, where it serves as a ligand to form metal complexes with potential biological activities. Studies have synthesized coordination complexes using pyrazole-acetamide derivatives, investigating their structure through spectroscopy and crystallography. These complexes have shown significant antioxidant activity, underscoring the compound's versatility in forming bioactive metal-organic frameworks (Chkirate et al., 2019).

Structural Analysis and Molecular Docking
Research into the structural aspects of acetamide derivatives provides insights into their molecular configurations and potential interactions with biological targets. Structural analysis through crystallography and molecular docking studies helps in understanding the bioactive conformation of these compounds and their possible applications in drug design. For example, studies have explored the structures of benzothiazole-derived Schiff bases, highlighting their antibacterial activity and the impact of different anions on their biological properties (Chohan, Scozzafava, & Supuran, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(1H-indazol-6-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLJASUUEXCKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

CAS RN

1375472-12-0
Record name 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
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